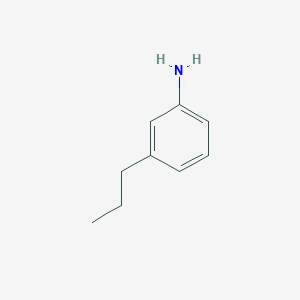

3-丙基苯胺

描述

3-Propylaniline, also known as 3-amino-1-propylbenzene, is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a mono-isotopic mass of 135.104797 Da .

Synthesis Analysis

The synthesis of 3-Propylaniline can be achieved through several methods. One such method involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and 18-crown-6 in anhydrous dichloromethane, followed by the addition of potassium t-butoxide .Molecular Structure Analysis

The molecular structure of 3-Propylaniline consists of a benzene ring substituted with an amino group and a propyl group . The InChI code for 3-Propylaniline is 1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 .Physical And Chemical Properties Analysis

3-Propylaniline is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .科学研究应用

电聚合和溶解性

2-丙基苯胺的电聚合,是3-丙基苯胺的一个近似变体,会形成聚(2-丙基苯胺)薄膜。这些薄膜独特之处在于在还原状态下可以溶解于弱极性有机溶剂中。它们的电活性受到介质的酸度和疏水性的显著影响,表明在专门的聚合物和材料科学领域可能有应用(Bidan, Geniés, & Penneau, 1989)。

致突变性研究

对2-丙基苯胺和4-丙基苯胺的致突变性进行的研究显示,这些化合物具有致突变和潜在致癌性质。这项研究对职业安全与健康具有重要意义,特别是在这些化合物被使用的工业领域(Rim & Kim, 2018)。

脱氮研究

关于蒽啉在Mo2N上的脱氮研究表明,2-丙基苯胺是这一过程中的关键中间体,进一步经过氢解反应形成丙基苯。这项研究为化工行业中使用的化学反应和催化剂提供了见解,特别是有机化合物中氮的去除(Lee, Abe, Reimer, & Bell, 1993)。

光电子能谱

已记录了丙基苯胺的高分辨零动能光电子能谱,以了解其阳离子的振动结构。这类研究在分子物理学和化学领域具有重要意义,用于理解分子的电子性质(Song, Davidson, Gwaltney, & Reilly, 1994)。

范德华结构研究

对4-丙基苯胺与氩原子形成的复合物的研究揭示了丙基基团对范德华结构的影响。这类研究在物理化学和分子相互作用领域至关重要(Yang, Gu, Trindle, & Knee, 2015)。

化合物的多晶形态

对N-(P-丁氧基苄亚甲基)-p-丙基苯胺的多晶形态进行的研究使用了差示扫描量热法,突出了化合物相变在化学化合物中的重要性(Walker, 1984)。

核Overhauser效应数据

使用4-丙基苯胺作为模型化合物的研究,调查了NOE导出的多构象、柔性小分子中的相互质子距离的准确性,为分子结构分析提供了宝贵的数据(Jones, Butts, & Harvey, 2011)。

安全和危害

3-Propylaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

3-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGAPCYYMTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274479 | |

| Record name | 3-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylaniline | |

CAS RN |

2524-81-4 | |

| Record name | 3-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

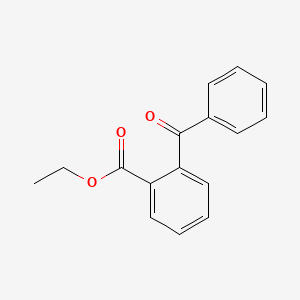

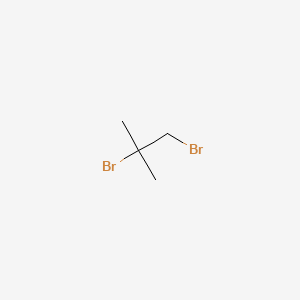

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

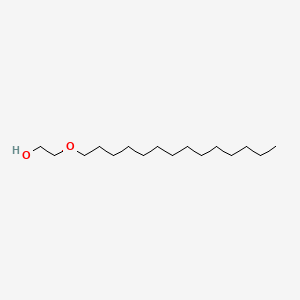

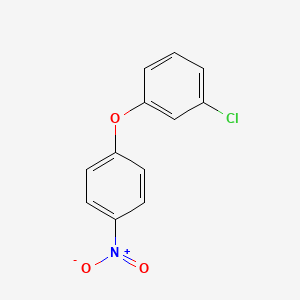

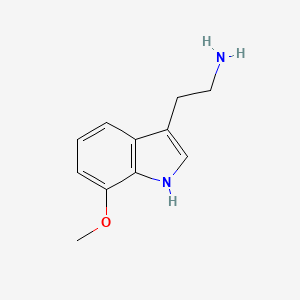

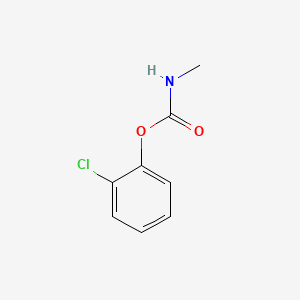

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。